2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOLE
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Overview
Description
2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzodiazole ring substituted with a tert-butylphenoxy group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole typically involves the reaction of 4-tert-butylphenol with an appropriate benzodiazole precursor under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where 4-tert-butylphenol is reacted with an alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of high-purity reactants and optimized reaction conditions, including temperature control and catalyst selection, is crucial to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride (for Friedel-Crafts reactions), palladium catalysts (for coupling reactions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alkylated or hydrogenated products .
Scientific Research Applications
2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of 2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties and used in various industrial applications.
2-tert-Butyl-4-methylphenol: Another phenolic compound with antioxidant activity, commonly used in the stabilization of polymers.
2,4-Di-tert-butylphenol: Similar in structure and used as an antioxidant in different formulations.
Uniqueness
2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole stands out due to its unique combination of a benzodiazole ring and a tert-butylphenoxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-ethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-5-22-18-9-7-6-8-17(18)21-19(22)14-23-16-12-10-15(11-13-16)20(2,3)4/h6-13H,5,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFLBBBHULXWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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